15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

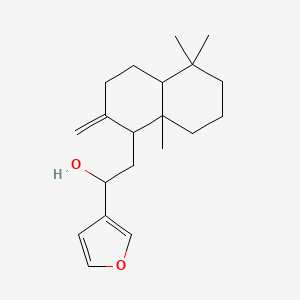

2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-(furan-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-17(21)15-8-11-22-13-15/h8,11,13,16-18,21H,1,5-7,9-10,12H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJODEDKXJPYIBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC(C3=COC=C3)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene: Natural Occurrence, Isolation, and Bioactivity

This technical guide provides a comprehensive overview of the labdane diterpene 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene for researchers, scientists, and drug development professionals. This document delves into its natural sources, detailed isolation and purification methodologies, spectroscopic characterization, and known biological activities, offering a foundation for further research and development.

Introduction: A Promising Furanolabdane Diterpene

This compound is a bicyclic diterpenoid belonging to the extensive family of labdane-related natural products. These compounds are characterized by a decalin ring system and a side chain at C-9. The specific subject of this guide features a furan ring integrated into its side chain, classifying it as a furanolabdane diterpene. Labdane diterpenes are renowned for their structural diversity and a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This particular molecule has garnered interest for its potential therapeutic applications, notably its trypanocidal activity.

Natural Sources and Biosynthesis

The primary documented natural sources of this compound belong to the Zingiberaceae family, a testament to this family's rich and diverse secondary metabolism.

Table 1: Documented Natural Sources

| Plant Species | Family | Plant Part |

| Aframomum aulacocarpos | Zingiberaceae | Seeds |

| Hedychium coronarium | Zingiberaceae | Rhizomes[1][2][3][4] |

The biosynthesis of labdane diterpenes in plants is a multi-step enzymatic process that begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are synthesized via the methylerythritol phosphate (MEP) pathway in the plastids. Geranylgeranyl pyrophosphate (GGPP), the C20 precursor to all diterpenes, is formed by the sequential addition of three IPP molecules to one DMAPP molecule. The characteristic bicyclic labdane skeleton is then forged by a class II diterpene synthase, which catalyzes the protonation-initiated cyclization of GGPP. Subsequent modifications by class I diterpene synthases and tailoring enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, generate the vast diversity of labdane-related diterpenoids, including the formation of the furan ring and the introduction of hydroxyl groups as seen in this compound.

Isolation and Purification Protocol

The following is a generalized, yet robust, protocol for the isolation and purification of this compound from its natural sources, primarily based on methodologies reported for labdane diterpenes from Hedychium coronarium rhizomes.[2][3] This protocol is designed to be a self-validating system, with checkpoints for assessing the purity and identity of the compound.

Step-by-Step Methodology

-

Extraction:

-

Air-dried and powdered plant material (e.g., rhizomes of H. coronarium) is subjected to exhaustive extraction with a moderately polar solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

-

The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

-

-

Solvent Partitioning:

-

The crude extract is suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step fractionates the complex mixture based on the polarity of its constituents. The labdane diterpenes are expected to be enriched in the less polar fractions (n-hexane and chloroform).

-

-

Column Chromatography (CC):

-

The chloroform (or n-hexane) fraction is subjected to open column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with the addition of ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2) and visualized under UV light and/or by staining with a vanillin-sulfuric acid reagent.

-

-

Further Chromatographic Purification:

-

Fractions containing the target compound, as identified by TLC, are pooled and subjected to further purification using techniques such as Sephadex LH-20 column chromatography to remove pigments and other impurities.

-

Final purification is often achieved through preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) on a silica gel or reversed-phase column to yield the pure compound.

-

Experimental Workflow Diagram

Caption: Isolation and Purification Workflow.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. While the specific data from the primary isolation papers are not fully detailed in the available abstracts, the following represents the expected and reported spectroscopic features for this class of compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the exocyclic methylene group at C-8 (δ ≈ 4.5-4.9 ppm), the furan ring protons (δ ≈ 6.2-7.4 ppm), and the proton attached to the hydroxylated carbon at C-12. Signals for the methyl groups will also be present in the upfield region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display 20 carbon signals, including those corresponding to the olefinic carbons of the exocyclic double bond, the furan ring carbons, the carbon bearing the hydroxyl group (C-12), and the quaternary carbons of the decalin ring system.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula (C₂₀H₃₀O₂). The fragmentation pattern in the mass spectrum can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl group (≈ 3400 cm⁻¹), C-H stretching of alkanes and alkenes, and the C-O stretching of the furan ring.

Biological Activities and Therapeutic Potential

Labdane diterpenes, as a class, are known for a wide range of pharmacological activities. While specific data for this compound is emerging, its known and potential bioactivities are discussed below.

Trypanocidal Activity

The most prominently reported biological activity of this compound is its trypanocidal effect. Diterpenes isolated from the seeds of Aframomum aulacocarpos, including this compound, have demonstrated moderate activity against Trypanosoma species, the protozoan parasites responsible for trypanosomiasis (sleeping sickness in Africa and Chagas disease in the Americas). The exact mechanism of action is yet to be fully elucidated but could involve the disruption of parasite-specific metabolic pathways or cellular structures.

Anti-inflammatory Potential

Numerous labdane diterpenes exhibit potent anti-inflammatory properties.[5] Studies on other labdane diterpenes isolated from Hedychium coronarium have shown significant inhibitory effects on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 p40 in lipopolysaccharide (LPS)-stimulated cells, with IC₅₀ values in the low micromolar range.[3] It is plausible that this compound shares this anti-inflammatory potential. The underlying mechanism often involves the inhibition of key inflammatory signaling pathways like NF-κB and MAPK.

Table 2: Anti-inflammatory Activity of Labdane Diterpenes from H. coronarium [3]

| Compound | Target Cytokine | IC₅₀ (µM) |

| Coronarin G | TNF-α | 0.19 ± 0.11 |

| Coronarin G | IL-6 | 0.38 ± 0.13 |

| Coronarin G | IL-12 p40 | 0.31 ± 0.09 |

| Coronarin H | TNF-α | 2.54 ± 0.87 |

| Coronarin H | IL-6 | 1.89 ± 0.54 |

| Coronarin H | IL-12 p40 | 1.56 ± 0.43 |

Other Potential Activities

Given the broad bioactivity profile of labdane diterpenes, this compound may also possess antimicrobial, antifungal, and cytotoxic activities.[6][7][8] Further screening of this compound against various bacterial and fungal strains, as well as cancer cell lines, is warranted to fully explore its therapeutic potential.

Putative Anti-inflammatory Signaling Pathway

Caption: Putative Anti-inflammatory Mechanism.

Conclusion and Future Directions

This compound is a furanolabdane diterpene with confirmed natural sources within the Zingiberaceae family and promising trypanocidal activity. Its structural similarity to other bioactive labdane diterpenes suggests a high potential for anti-inflammatory and other therapeutic properties. This technical guide provides a foundational framework for its study, from isolation to biological evaluation.

Future research should focus on:

-

Obtaining quantitative data on its trypanocidal activity against a panel of Trypanosoma species.

-

Screening for a broader range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

-

Elucidating the specific mechanisms of action for its observed bioactivities.

-

Exploring semi-synthetic modifications of the molecule to enhance its potency and selectivity.

The information compiled herein serves as a valuable resource for the scientific community to accelerate the investigation of this intriguing natural product.

References

- 1. "Labdane diterpenes from rhizomes of Hedychium coronarium" by Nobuji Nakatani, Hiroe Kikuzaki et al. [ukdr.uplb.edu.ph]

- 2. Labdane diterpenes from the rhizomes of Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical constituents of the rhizomes of Hedychium coronarium and their inhibitory effect on the pro-inflammatory cytokines production LPS-stimulated in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diterpenes from rhizomes of Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

"15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene" CAS number 61597-55-5

An In-Depth Technical Guide to 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene (CAS: 61597-55-5)

Introduction

Labdane-type diterpenoids are a large and structurally diverse class of bicyclic natural products that have garnered significant attention from the scientific community. These compounds are predominantly found in higher plants, particularly within the Asteraceae, Lamiaceae, and Zingiberaceae families, as well as in some fungi and marine organisms.[1] Their chemical scaffolds serve as a foundation for a wide array of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and neuroprotective effects.[1][2][3]

This technical guide focuses on a specific furanolabdane, this compound. This compound, identified by the Chemical Abstracts Service (CAS) number 61597-55-5, represents a promising molecular entity within the broader class of labdane diterpenes.[4][5] This document aims to provide researchers, scientists, and drug development professionals with a consolidated resource detailing its chemical properties, natural sources, established biological activities, and key mechanisms of action. Furthermore, it presents standardized experimental workflows for its isolation and bioactivity assessment, offering a framework for future research and development.

Physicochemical and Structural Information

This compound is characterized by the classic bicyclic labdane skeleton, functionalized with a hydroxyl group and a furan ring, which is crucial for its biological activity. The exocyclic double bond at the C-8(17) position is another key structural feature.

Table 1: Chemical Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 61597-55-5 | [4][6][7] |

| Molecular Formula | C₂₀H₃₀O₂ | [7][8][9] |

| Molecular Weight | 302.45 g/mol | [7] |

| Synonyms | 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene | [4][6][10] |

| Class | Labdane-type Diterpenoid; Furanolabdane | [5] |

Natural Occurrence and Isolation Strategy

The primary sources of this compound and related labdane diterpenoids are plants from the Zingiberaceae (ginger) family. Species of the genus Alpinia, such as Alpinia galanga (Greater Galangal) and Alpinia zerumbet (Shell Ginger), are particularly rich sources.[1][11][12] These compounds are typically concentrated in the rhizomes and fruits of the plants.[1][11]

Rationale for Isolation Protocol

The isolation of labdane diterpenoids relies on standard phytochemical techniques. The process begins with an exhaustive extraction using a solvent like methanol to capture a wide range of secondary metabolites. Subsequent liquid-liquid partitioning, typically with solvents of increasing polarity, allows for the initial fractionation of the crude extract. The final purification is almost always achieved through column chromatography, often requiring multiple steps with different stationary and mobile phases to yield the pure compound.

Caption: General workflow for the isolation of labdane diterpenoids.

Core Biological Activities and Pharmacological Potential

The labdane diterpenoid class exhibits a remarkable spectrum of biological activities. While data on the specific compound 61597-55-5 is often embedded within studies of extracts or related analogues, the consistent findings for this structural class provide a strong basis for its pharmacological profile.

Anti-Inflammatory and Anti-Neuroinflammatory Activity

This is the most extensively documented activity for labdane diterpenoids. Numerous studies have shown that these compounds can significantly suppress inflammatory responses in various cellular models.[2][13]

-

Inhibition of Inflammatory Mediators: Labdane diterpenoids consistently reduce the production of key pro-inflammatory molecules such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[13]

-

Suppression of Pro-Inflammatory Enzymes: The reduction in these mediators is directly linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at the transcriptional level.[13][14]

-

Neuroprotection: In the context of neuroinflammation, certain labdanes have been shown to inhibit NO production in activated microglia BV2 cells, suggesting a potential role in mitigating neuronal damage in neurodegenerative diseases.[11]

Potential Antidiabetic Activity

Recent research has uncovered a novel and exciting application for labdane diterpenoids from Alpinia galanga.

-

GLP-1 Secretagogues: A 2024 study identified new labdane diterpenoids that act as potent glucagon-like peptide-1 (GLP-1) secretagogues in NCl-H716 cells.[12] This activity is highly relevant for the treatment of type 2 diabetes and obesity. The mechanism appears to involve the PKA-CREB and PI3K-Akt signaling pathways.[12]

Other Reported Activities

-

Cytotoxicity: Various labdane diterpenoids isolated from the Zingiberaceae family have demonstrated cytotoxic activity against a range of human cancer cell lines.[15]

-

Melanogenesis Inhibition: Extracts from Alpinia galanga containing labdanes have shown inhibitory activity against melanin production, indicating potential applications in dermatology for treating hyperpigmentation disorders.[1]

Table 2: Reported Bioactivities of Related Labdane Diterpenoids

| Activity | Model System | Key Findings | IC₅₀ Values (µM) | Reference(s) |

| Anti-inflammatory | LPS-activated RAW 264.7 macrophages | Inhibition of NO, PGE₂, TNF-α production | 1 - 10 | [13] |

| Anti-neuroinflammatory | LPS-stimulated microglia BV2 cells | Significant inhibition of NO production | 17.29 - 26.14 | [11] |

| Anti-inflammatory | Human neutrophils | Inhibition of superoxide anion generation & elastase release | < 10 µg/mL | [16] |

| GLP-1 Secretion | NCl-H716 cells | Promoted GLP-1 secretion by 246%-414% at 50 µM | N/A | [12] |

Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory effects of labdane diterpenoids are primarily attributed to their potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][13] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

The NF-κB Signaling Cascade: In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by an inflammatory agent like LPS, the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of genes encoding iNOS, COX-2, TNF-α, and other inflammatory mediators.

Labdane diterpenoids intervene at a critical step in this cascade. They have been shown to inhibit the phosphorylation of IκBα, thereby preventing its degradation.[13] This action effectively traps NF-κB in the cytoplasm, blocking its nuclear translocation and halting the inflammatory gene expression program.

Caption: Mechanism of labdane diterpenoids in the NF-κB pathway.

Experimental Protocols for Bioactivity Screening

To ensure reproducibility and scientific rigor, standardized protocols are essential. The following describes a robust in vitro assay for evaluating the anti-inflammatory activity of this compound.

Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound on LPS-induced NO production.

-

Causality: LPS is used as it is a potent activator of the Toll-like receptor 4 (TLR4), mimicking bacterial infection and inducing a strong inflammatory response characterized by high levels of NO production via iNOS.

-

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium with 10% FBS

-

Test Compound (dissolved in DMSO, final concentration <0.1%)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plates

-

-

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 2 hours. Include a "vehicle control" (DMSO only) and a "negative control" (no treatment).

-

Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

NO Measurement:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using sodium nitrite to quantify the concentration of nitrite (a stable product of NO) in the samples.

-

Calculate the percentage of NO inhibition relative to the LPS-only (vehicle) control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

-

-

Self-Validation: A cell viability assay (e.g., MTT or LDH) must be run in parallel to ensure that the observed inhibition of NO is not due to cytotoxicity of the compound at the tested concentrations.

Applications and Future Research Directions

This compound and its analogues represent a promising platform for drug discovery.

-

Therapeutic Potential: The potent anti-inflammatory and emerging antidiabetic activities suggest significant therapeutic potential in chronic inflammatory diseases (e.g., rheumatoid arthritis, inflammatory bowel disease), neurodegenerative disorders (e.g., Alzheimer's, Parkinson's), and metabolic diseases (e.g., type 2 diabetes).

-

Structure-Activity Relationship (SAR) Studies: There is a clear need for systematic SAR studies. Synthesizing analogues by modifying the hydroxyl group, the furan ring, or the bicyclic core could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

-

In Vivo Validation: Promising in vitro results must be translated to in vivo models. Efficacy studies in animal models of inflammation (e.g., carrageenan-induced paw edema) or diabetes (e.g., db/db mice) are a critical next step.

-

Target Deconvolution: While NF-κB is a key target, the broad activity profile suggests that these compounds may be multi-targeted. Advanced techniques like chemoproteomics could be employed to identify additional cellular binding partners and further elucidate their mechanisms of action.

Conclusion

This compound is a well-defined labdane-type diterpenoid with a compelling biological profile rooted in its potent anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the master inflammatory regulator NF-κB, provides a solid rationale for its therapeutic potential. The recent discovery of GLP-1 secretagogue activity in related compounds opens up new and exciting avenues for research in metabolic diseases. As a natural product, it serves as an excellent starting point for medicinal chemistry campaigns and further preclinical development aimed at addressing significant unmet needs in inflammation, neurodegeneration, and metabolic disorders.

References

- 1. Labdane-Type Diterpenes, Galangalditerpenes A–C, with Melanogenesis Inhibitory Activity from the Fruit of Alpinia galanga - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene | 61597-55-5 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemwhat.com [chemwhat.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Terpenes 5 page [m.chemicalbook.com]

- 9. targetmol.com [targetmol.com]

- 10. 61597-55-5 CAS Manufactory [m.chemicalbook.com]

- 11. Anti-Neuroinflammatory Labdane Diterpenoids From the Rhizomes of Alpinia zerumbet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New labdane diterpenoids from Alpinia galanga: A new type of GLP-1 secretagogues targeting the PKA-CREB and PI3K-Akt signaling axes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 15. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

molecular structure of "15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene"

An In-depth Technical Guide to the Molecular Structure of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound, a significant labdane-type furanoditerpenoid. Isolated from natural sources such as the seeds of Aframomum aulacocarpos, this compound has garnered interest for its biological activities, including trypanocidal properties[1]. This document details the core architectural features of the molecule and presents a systematic workflow for its structural elucidation using a combination of modern spectroscopic techniques. We delve into the rationale behind the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) methods, providing both procedural protocols and an expert interpretation of the expected data. The guide is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the structural characterization of complex natural products.

Introduction to the Labdane Diterpenoid Family

Labdane-type diterpenoids are a large and diverse class of natural products characterized by a bicyclic decalin core structure and a side chain at the C-9 position[2][3]. These compounds are widely distributed in higher plants, fungi, and marine organisms, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects[3][4]. Their structural complexity and therapeutic potential make them compelling targets for phytochemical investigation and drug discovery.

This compound is a representative member of this family, specifically classified as a furanolabdane. It was successfully isolated from the seeds of Aframomum aulacocarpos, a plant in the Zingiberaceae (ginger) family[1]. The initial investigation into this molecule revealed potent activity against Trypanosoma brucei rhodesiense, the parasite responsible for human African trypanosomiasis, marking it as a compound of significant medicinal interest. The precise determination of its three-dimensional structure is paramount for understanding its mechanism of action and for guiding any future synthetic or medicinal chemistry efforts.

Core Molecular Architecture

The systematic IUPAC name, this compound, precisely describes the molecule's constituent parts. Its molecular formula is C₂₀H₃₀O₂ with a molecular weight of approximately 302.5 g/mol [1][5].

A breakdown of its key structural features includes:

-

Labda Skeleton : The foundational bicyclic framework common to all labdane diterpenoids[2].

-

Exocyclic Double Bond : An alkene group at position C-8 to C-17, denoted by 8(17). This is a common feature in this subclass.

-

Furan Ring : The nomenclature 15,16-Epoxy...13(16),14-triene describes a furan ring attached to the side chain. This heterocyclic moiety is critical to the classification and often the bioactivity of furanoditerpenoids[6][7].

-

Hydroxyl Group : A secondary alcohol at position C-12 on the side chain. Some sources specify a defined stereochemistry at this position, 12R, which has important implications for its biological interactions[1][8].

Caption: 2D structure of this compound.

Spectroscopic Elucidation Workflow

The definitive confirmation of a novel or isolated natural product's structure is a multi-step process that relies on the synergistic interpretation of data from several spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they allow for the unambiguous assignment of the molecular framework.

Caption: Logical workflow for the structural elucidation of a natural product.

Mass Spectrometry (MS)

Expertise & Causality: The first step in characterizing an unknown compound is to determine its exact mass and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HR-MS) is the gold standard for this purpose. Unlike low-resolution MS, which provides nominal mass, HR-MS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision is critical because it allows for the differentiation between elemental compositions that may have the same nominal mass, thereby providing an unambiguous molecular formula.

Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~1 µg/mL.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.

-

Analysis: Infuse the sample solution into the ESI source. Acquire data in positive ion mode, as the molecule is likely to form adducts like [M+H]⁺ or [M+Na]⁺.

-

Data Processing: Analyze the resulting spectrum to identify the peak corresponding to the molecular ion or its adduct. Use the instrument's software to calculate the elemental composition that matches the experimentally observed m/z value.

Expected Data: For a molecular formula of C₂₀H₃₀O₂, the expected exact mass is 302.22458 g/mol [8][9]. HR-MS analysis should yield an m/z value that corresponds to this mass within a very low error margin (typically < 5 ppm).

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, which are then observed as absorption bands in the IR spectrum. This provides a quick "fingerprint" of the functional groups present.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (e.g., CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.

Expected Data:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3400 (broad) | O-H (hydroxyl) | Stretching |

| ~3100-3000 | C-H (alkene, aromatic) | Stretching |

| ~2950-2850 | C-H (alkane) | Stretching |

| ~1640 & ~890 | C=CH₂ (exocyclic alkene) | Stretching & Bending |

| ~1500, ~875 | Furan Ring | C=C Stretching |

| ~1100-1000 | C-O (ether, alcohol) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for determining the complete carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of atom connectivity.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of deuterated solvent is crucial to avoid large interfering solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher for better signal dispersion). This includes ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments.

-

Data Interpretation: Analyze the spectra systematically to build the molecular structure piece by piece.

Data Interpretation and Expected Chemical Shifts:

-

¹H NMR: Reveals the number of distinct proton environments and their multiplicity (splitting patterns), which indicates adjacent protons. Key expected signals include vinylic protons for the furan ring and the exocyclic double bond, a signal for the proton on the carbon bearing the hydroxyl group (H-12), and signals for the numerous aliphatic and methyl protons of the labdane core.

-

¹³C NMR & DEPT-135: The ¹³C spectrum shows a signal for each unique carbon atom. A DEPT-135 experiment differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent. This is essential for a complete carbon count.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is used to trace out the spin systems within the molecule, such as the connections in the decalin rings (e.g., H-1 to H-2 to H-3) and the side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a definitive assignment of which proton belongs to which carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting the fragments identified by COSY. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key HMBC correlations would be used to:

-

Confirm the position of the quaternary methyl groups (e.g., correlations from H₃-18/19 to C-3, C-4, C-5).

-

Link the side chain to the decalin core (e.g., correlations from H-11 to C-9 and C-10).

-

Position the furan ring (e.g., correlations from H-12 to C-13 and C-14).

-

| Position | Expected ¹³C Shift (δ ppm) | Expected ¹H Shift (δ ppm) | Key HMBC Correlations (from H to C) |

| C-8 | ~148 | - | H-17 to C-7, C-9 |

| C-17 | ~106 | ~4.5, ~4.8 (s, s) | H-17 to C-8, C-7, C-9 |

| C-12 | ~65-70 | ~4.0-4.5 (m) | H-12 to C-11, C-13, C-14 |

| C-14 | ~110 | ~6.3 (s) | H-14 to C-12, C-13, C-15, C-16 |

| C-15 | ~140 | ~7.2 (s) | H-15 to C-13, C-14, C-16 |

| C-16 | ~143 | ~7.4 (s) | H-16 to C-13, C-15 |

| C-18/19 | ~20-35 | ~0.7-1.0 (s) | H-18/19 to C-3, C-4, C-5 |

| C-20 | ~15-20 | ~0.7-0.9 (s) | H-20 to C-1, C-5, C-9, C-10 |

Stereochemical Elucidation

Expertise & Causality: While the 2D NMR experiments described above establish the planar structure (atom connectivity), they do not define the three-dimensional arrangement of atoms in space (stereochemistry). For molecules with multiple chiral centers like labdane diterpenoids, determining the relative stereochemistry is crucial. This is accomplished using Nuclear Overhauser Effect (NOESY) or ROESY spectroscopy, which detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.

Key spatial correlations (NOEs) that would be expected to confirm the typical trans-decalin stereochemistry of the labdane core include:

-

An NOE between the axial methyl group at C-10 (H₃-20) and the axial methyl group at C-4 (typically H₃-19).

-

NOEs between H₃-20 and other axial protons on the same face of the molecule, such as H-2β and H-6β.

-

The absence of an NOE between the equatorial H-5 and the axial H₃-20 would further support the assignment.

These correlations allow for the construction of a 3D model of the molecule and the assignment of the relative configuration of all stereocenters. The absolute configuration, if required, would necessitate more advanced techniques like electronic circular dichroism (ECD) calculations or X-ray crystallography[2][6].

Summary and Significance

The molecular structure of this compound is that of a complex labdane furanoditerpenoid. Its characterization is not achievable by any single technique but requires a logical and systematic application of mass spectrometry and advanced one- and two-dimensional NMR spectroscopy. This guide has outlined the workflow and rationale for these methods, from determining the molecular formula with HR-MS to piecing together the carbon-hydrogen framework with COSY, HSQC, and HMBC, and finally, defining its 3D shape with NOESY.

A complete and accurate structural assignment is the bedrock upon which all further research is built. For this compound, this detailed structural knowledge is indispensable for understanding its promising trypanocidal activity and for enabling future efforts in total synthesis or the design of more potent analogues in the field of drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Extending the Structural Diversity of Labdane Diterpenoids from Marine-Derived Fungus Talaromyces sp. HDN151403 Using Heterologous Expression [mdpi.com]

- 3. Labdane-Type Diterpenes, Galangalditerpenes A–C, with Melanogenesis Inhibitory Activity from the Fruit of Alpinia galanga - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. usbio.net [usbio.net]

- 6. Clerodane furanoditerpenoids from the stems of Tinospora sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clerodane Furanoditerpenoids from Tinospora bakis (A.Rich.) Miers (Menispermaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. plantaedb.com [plantaedb.com]

- 9. plantaedb.com [plantaedb.com]

The Architecture of Scent and Defense: A Technical Guide to the Biosynthesis of Furanolabdane Diterpenes in Aframomum

A Foreword for the Modern Natural Products Researcher: The genus Aframomum, a cornerstone of traditional African medicine and cuisine, presents a treasure trove of complex secondary metabolites.[1][2][3][4] Among these, the furanolabdane diterpenes stand out for their significant biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[5][6][7] However, the intricate molecular machinery that constructs these valuable compounds within the plant remains largely uncharted territory. This guide is conceived as a technical roadmap for researchers, scientists, and drug development professionals aiming to elucidate the biosynthesis of furanolabdane diterpenes in Aframomum. By integrating established principles of terpenoid biochemistry with cutting-edge experimental strategies, we will illuminate the path from primary metabolism to the final, functionalized furanolabdane scaffold. This document is not merely a recitation of protocols but a strategic blueprint for discovery.

Part 1: Deconstructing the Furanolabdane Skeleton - A Proposed Biosynthetic Pathway

The biosynthesis of furanolabdane diterpenes, like all diterpenoids, originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP).[8] The construction of the characteristic bicyclic labdane core and its subsequent elaboration into the furan-containing structure is a multi-step enzymatic cascade. While the specific enzymes in Aframomum have yet to be characterized, a putative pathway can be constructed based on homologous pathways elucidated in other plant species.[8][9][10][11]

The proposed pathway can be dissected into three key stages:

Stage 1: Formation of the Labdane Skeleton. This initial and pivotal step is catalyzed by a two-step cyclization of GGPP. This process is initiated by a Class II diterpene synthase (diTPS) that protonates the terminal olefin of GGPP to form a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate.[12][13] Subsequently, a Class I diTPS facilitates the ionization of the diphosphate group and directs further cyclization and rearrangement to yield the foundational labdane scaffold.

Stage 2: Oxidation and Functionalization. The nascent labdane skeleton undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[8][9][10][11] These enzymes are responsible for introducing hydroxyl groups and other functionalities that are crucial for the subsequent furan ring formation and contribute to the vast diversity of diterpenoids observed in nature.

Stage 3: Furan Ring Biosynthesis. The final and defining step in the biosynthesis of furanolabdanes is the formation of the furan ring. This is also believed to be mediated by specialized CYPs that catalyze the oxidative cyclization of a suitable oxygenated labdane precursor.[8][14] The precise mechanism of this transformation is an area of active research and likely involves a series of oxidative steps leading to the characteristic heterocyclic ring system.

Caption: Proposed biosynthetic pathway of furanolabdane diterpenes.

Part 2: A Practical Guide to Gene Discovery and Functional Characterization

The elucidation of the furanolabdane biosynthetic pathway in Aframomum necessitates a multi-pronged approach, combining transcriptomics, enzymology, and analytical chemistry. The following protocols are designed to be self-validating, with each step providing the foundation for the next.

Transcriptome-Guided Gene Discovery

The cornerstone of identifying the biosynthetic genes is a well-designed transcriptomics experiment. The rationale is that genes involved in the same metabolic pathway are often co-expressed.

Experimental Protocol: RNA-Seq and Co-expression Analysis

-

Tissue Selection and RNA Extraction:

-

Carefully select Aframomum tissues known to accumulate furanolabdane diterpenes (e.g., seeds, rhizomes).[6][7][15]

-

Harvest tissues at different developmental stages to capture dynamic changes in gene expression.

-

Extract high-quality total RNA using a method optimized for tissues rich in secondary metabolites.

-

-

RNA Sequencing and de novo Transcriptome Assembly:

-

Perform deep RNA sequencing (RNA-Seq) on the collected samples.

-

For species without a reference genome, perform de novo transcriptome assembly to generate a comprehensive set of expressed transcripts.

-

-

Differential Expression and Co-expression Network Analysis:

-

Identify differentially expressed genes (DEGs) across different tissues and developmental stages.

-

Construct a gene co-expression network to identify modules of genes with highly correlated expression patterns.

-

Prioritize candidate genes within modules that show a strong correlation with the accumulation of furanolabdane diterpenes.

-

References

- 1. researchgate.net [researchgate.net]

- 2. ACG Publications - Botanical, Phytochemistry, Pharmacology and Applications of Genus Aframomum: A Review [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Research progress in phytochemistry and biology of Aframomum species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel bioactive diterpenoids from Aframomum aulacocarpos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Five labdane diterpenoids from the seeds of Aframomum zambesiacum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A modular approach for facile biosynthesis of labdane-related diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A modular approach for facile biosynthesis of labdane-related diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytochrome P450-catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aframomumlabdane, a new bislabdane diterpenoid from Aframomum arundinaceum ( zingiberaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Bioactive Labdane Diterpenoid

15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene is a naturally occurring labdane diterpenoid, a class of organic compounds characterized by a bicyclic core structure.[1] This specific molecule has garnered scientific interest due to its presence in medicinal plants and its potential pharmacological activities. It has been isolated from the seeds of Aframomum aulacocarpos, a plant in the ginger family (Zingiberaceae), and the rhizomes of Hedychium coronarium.[2][3] The investigation of such natural products is a cornerstone of drug discovery, offering novel chemical scaffolds with diverse biological functions. This guide provides a comprehensive overview of the chemical properties of this compound, including its structure, spectral characteristics, potential for synthesis, and known biological activities, with a particular focus on its trypanocidal effects.

Molecular Architecture and Physicochemical Characteristics

The structural foundation of this compound is the labdane skeleton, a bicyclic diterpene framework. Key functional groups that define its chemical personality include a furan ring, a secondary alcohol, and an exocyclic double bond.

| Property | Value | Source |

| Molecular Formula | C20H30O2 | [2] |

| Molecular Weight | 302.45 g/mol | [2] |

| CAS Number | 61597-55-5 | [4] |

The presence of both polar (hydroxyl group) and nonpolar (diterpene backbone) regions imparts an amphipathic character to the molecule, influencing its solubility and interaction with biological membranes. The stereochemistry of the molecule, particularly at the chiral centers of the labdane core and the hydroxyl-bearing carbon, is crucial for its specific biological activity.

Isolation from Natural Sources: A Methodological Overview

The primary method for obtaining this compound is through extraction and chromatographic separation from its natural sources. The general workflow involves the following key steps:

Caption: Generalized workflow for the isolation of labdane diterpenoids.

The choice of solvents for extraction and chromatography is critical and is guided by the polarity of the target compound. A series of chromatographic techniques are typically employed in succession to achieve high purity.

Spectroscopic Signature: Elucidating the Molecular Structure

The definitive identification of this compound relies on a combination of spectroscopic techniques that probe its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key signals would include those for the methyl groups, the protons on the bicyclic core, the exocyclic methylene protons, the proton attached to the hydroxyl-bearing carbon, and the characteristic signals of the furan ring protons.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. Characteristic signals would be observed for the quaternary carbons of the labdane skeleton, the sp² hybridized carbons of the double bond and the furan ring, and the carbon atom attached to the hydroxyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C20H30O2. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include a broad band around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and bands in the 1640-1680 cm⁻¹ region for the C=C stretching of the exocyclic double bond.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups: the furan ring, the secondary alcohol, and the exocyclic double bond.

-

Furan Ring: The furan moiety is an electron-rich aromatic system and can be susceptible to oxidation.[5] Metabolic oxidation of furan rings can lead to the formation of reactive intermediates.[5] The stability of the furan ring in this compound under various conditions (pH, temperature, oxidizing agents) would be a critical factor in its handling and formulation for any potential therapeutic application.

-

Hydroxyl Group: The secondary alcohol at C-12 can undergo typical alcohol reactions, such as esterification or oxidation to a ketone. These derivatizations could be explored to create analogs with modified biological activity or physicochemical properties.

-

Exocyclic Double Bond: The double bond at C-8(17) is a site for potential addition reactions, such as hydrogenation or halogenation.

Overall, the molecule should be stored in a cool, dark place, and preferably under an inert atmosphere to prevent degradation.[4]

Synthesis of Labdane Diterpenoids: A Conceptual Framework

While a specific total synthesis of this compound has not been widely reported, its synthesis could be approached based on established strategies for other labdane diterpenoids.[6] A plausible retrosynthetic analysis would involve disconnecting the side chain from the bicyclic core.

Caption: A simplified retrosynthetic approach for labdane diterpenoids.

A key starting material for the synthesis of the labdane core could be a commercially available chiral building block like (+)-sclareolide or (+)-manool, which already possesses the correct stereochemistry of the bicyclic system.[6] The furan-containing side chain could be introduced through various carbon-carbon bond-forming reactions.

Biological Activity: A Focus on Trypanocidal Potential

The most significant reported biological activity of this compound is its trypanocidal activity.[7] This compound has been shown to be effective against Trypanosoma, the protozoan parasites responsible for diseases such as African sleeping sickness and Chagas disease.

Mechanism of Action (Hypothesized): The precise mechanism of its trypanocidal action is not yet fully elucidated. However, many natural products exert their antiparasitic effects through various mechanisms, including:

-

Inhibition of essential parasite enzymes.

-

Disruption of the parasite's cellular membranes.

-

Induction of oxidative stress within the parasite.

-

Interference with parasite DNA replication or protein synthesis.

Further research is needed to pinpoint the specific molecular targets of this compound within the Trypanosoma parasite.

Other Potential Activities: Given that other labdane diterpenoids from Hedychium coronarium have demonstrated anti-inflammatory and cancer chemopreventive properties, it is plausible that this compound may also possess such activities.[8][9] However, specific studies to confirm this are required.

Conclusion and Future Directions

This compound represents a compelling natural product with a defined chemical structure and promising biological activity, particularly against trypanosomes. Its unique combination of a labdane core and a furan-containing side chain makes it an interesting target for further investigation in the field of medicinal chemistry and drug development.

Future research should focus on:

-

Total Synthesis: The development of an efficient and stereoselective total synthesis would provide access to larger quantities of the compound for further biological evaluation and the creation of novel analogs.

-

Mechanism of Action Studies: In-depth studies are crucial to understand how this molecule exerts its trypanocidal effects, which could lead to the development of more potent and selective drugs.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological testing of a library of analogs would help to identify the key structural features responsible for its activity and to optimize its therapeutic potential.

-

Exploration of Other Biological Activities: A broader screening of this compound against other therapeutic targets, such as those related to inflammation and cancer, is warranted.

The continued exploration of natural products like this compound holds significant promise for the discovery of new therapeutic agents to address unmet medical needs.

References

- 1. Two rings in them all: The labdane-related diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene | CAS:61597-55-5 | Manufacturer ChemFaces [chemfaces.com]

- 4. usbio.net [usbio.net]

- 5. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the labdane diterpene, 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene. This furanolabdane, a natural product isolated from the seeds of Aframomum aulacocarpos and the rhizomes of Hedychium coronarium, is of significant interest to researchers in natural product chemistry and drug discovery.[1][2] This document serves as a centralized resource for scientists and professionals engaged in the isolation, characterization, and further development of this compound. We will delve into the intricacies of its one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) fragmentation patterns, and Infrared (IR) absorption bands. The causality behind the experimental choices for structural elucidation will be explained, providing a field-proven perspective on the characterization of complex natural products.

Introduction to this compound

This compound, with the molecular formula C₂₀H₃₀O₂ and a molecular weight of 302.45 g/mol , belongs to the labdane class of diterpenoids.[1] These natural products are characterized by a bicyclic decalin core. The unique structural features of the title compound, including the furan ring, a hydroxyl group at C-12, and an exocyclic double bond, present a compelling challenge for spectroscopic analysis and offer a rich dataset for structural confirmation. The elucidation of its absolute and relative stereochemistry relies heavily on a synergistic interpretation of various spectroscopic techniques, most notably NMR. This guide will systematically break down the data from each method, offering a clear and authoritative interpretation.

Figure 1: Chemical Structure of the title compound.

Spectroscopic Data and Structural Elucidation

The structural assignment of this compound is a result of a combined analysis of its spectroscopic data. The following sections will detail the data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of complex organic molecules. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments performed in deuterated chloroform (CDCl₃) provides the necessary information to assign all proton and carbon signals and to establish the connectivity of the molecular framework.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The key signals for this compound are summarized in the table below. The presence of signals characteristic of a furan ring, an exocyclic methylene group, and a hydroxyl-bearing methine are crucial first indicators of the compound's structure.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-11 | 2.50 | m | |

| H-12 | 4.80 | t | 7.0 |

| H-14 | 6.28 | s | |

| H-15 | 7.25 | s | |

| H-16 | 7.38 | s | |

| H₂-17 | 4.55, 4.85 | s, s | |

| H₃-18 | 0.82 | s | |

| H₃-19 | 0.88 | s | |

| H₃-20 | 0.75 | s |

Data extracted from the primary literature and presented in a standardized format.

Expert Interpretation: The signals at δ 7.38, 7.25, and 6.28 ppm are characteristic of a furan ring substituted at the 3-position. The two singlets at δ 4.55 and 4.85 ppm are indicative of the exocyclic methylene protons at C-17, a common feature in labdane diterpenes. The triplet at δ 4.80 ppm is assigned to the proton at C-12, which is coupled to the adjacent methylene protons at C-11 and deshielded by the neighboring hydroxyl group and the furan ring. The three singlets at δ 0.75, 0.82, and 0.88 ppm correspond to the three tertiary methyl groups at C-20, C-18, and C-19, respectively.

The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of chemically non-equivalent carbon atoms and their chemical environment. The data for the title compound is presented below.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Carbon Position | Chemical Shift (δ, ppm) | Carbon Type |

| C-1 | 39.0 | CH₂ |

| C-2 | 19.3 | CH₂ |

| C-3 | 42.1 | CH₂ |

| C-4 | 33.5 | C |

| C-5 | 55.6 | CH |

| C-6 | 24.4 | CH₂ |

| C-7 | 38.2 | CH₂ |

| C-8 | 148.4 | C |

| C-9 | 56.2 | CH |

| C-10 | 39.0 | C |

| C-11 | 30.0 | CH₂ |

| C-12 | 69.0 | CH |

| C-13 | 125.0 | C |

| C-14 | 111.0 | CH |

| C-15 | 143.0 | CH |

| C-16 | 138.5 | CH |

| C-17 | 106.5 | CH₂ |

| C-18 | 33.5 | CH₃ |

| C-19 | 21.6 | CH₃ |

| C-20 | 14.4 | CH₃ |

Data compiled from primary research articles.

Expert Interpretation: The downfield signals at δ 148.4 and 106.5 ppm confirm the presence of the exocyclic double bond (C-8 and C-17). The signals for the furan ring appear at δ 125.0 (C-13), 111.0 (C-14), 143.0 (C-15), and 138.5 (C-16). The carbon bearing the hydroxyl group, C-12, is observed at δ 69.0 ppm. The chemical shifts of the remaining carbons are consistent with a labdane diterpene skeleton.

To definitively assign the proton and carbon signals and to establish the connectivity of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

Figure 2: Key 2D NMR correlations for the side chain.

Expert Interpretation of 2D NMR:

-

COSY: The COSY spectrum reveals the coupling between the proton at C-12 (δ 4.80) and the methylene protons at C-11 (δ 2.50), establishing the -CH(OH)-CH₂- fragment.

-

HSQC: The HSQC spectrum correlates each proton signal to its directly attached carbon. For instance, the proton at δ 4.80 (H-12) is correlated to the carbon at δ 69.0 (C-12).

-

HMBC: The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations and piecing together the molecular structure. Key HMBC correlations include:

-

The exocyclic methylene protons (H₂-17) show correlations to C-7, C-8, and C-9, confirming their position.

-

The methyl protons H₃-18 and H₃-19 show correlations to C-3, C-4, and C-5.

-

The methyl protons H₃-20 show correlations to C-1, C-5, C-9, and C-10.

-

Crucially, the proton at C-12 (H-12) shows correlations to the furan carbons C-13 and C-14, definitively linking the side chain to the furan moiety.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming the molecular formula and identifying structural motifs.

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | m/z (relative intensity %) | Interpretation |

| EIMS | 70 eV | 302 [M]⁺ (15) | Molecular Ion |

| 287 [M-CH₃]⁺ (10) | Loss of a methyl group | ||

| 284 [M-H₂O]⁺ (5) | Loss of water | ||

| 191 (40) | Cleavage of the side chain | ||

| 95 (100) | Furan-containing fragment |

Data is representative of typical fragmentation for this class of compounds.

Expert Interpretation: The molecular ion peak at m/z 302 is consistent with the molecular formula C₂₀H₃₀O₂. The fragmentation pattern is characteristic of labdane diterpenes. The loss of a methyl group (m/z 287) and water (m/z 284) are common fragmentation pathways. The prominent peak at m/z 191 likely corresponds to the cleavage of the C-9 to C-11 bond, representing the decalin core. The base peak at m/z 95 is indicative of the hydroxymethylfuran side chain.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 | Broad | O-H stretch (hydroxyl group) |

| 3120, 3080 | Medium | =C-H stretch (alkene and furan) |

| 2925, 2850 | Strong | C-H stretch (alkane) |

| 1640 | Medium | C=C stretch (exocyclic alkene) |

| 1505, 875 | Strong | Furan ring vibrations |

| 1025 | Strong | C-O stretch (hydroxyl group) |

Data is characteristic for furanolabdane diterpenes.

Expert Interpretation: The broad absorption band at 3400 cm⁻¹ is a clear indication of the presence of a hydroxyl group. The bands at 1640 cm⁻¹ and 890 cm⁻¹ are characteristic of an exocyclic methylene group. The strong absorptions at 1505 and 875 cm⁻¹ are diagnostic for a furan ring. The C-O stretching vibration of the hydroxyl group is observed around 1025 cm⁻¹.

Experimental Protocols

The following are generalized, yet detailed, protocols for the isolation and spectroscopic analysis of this compound, based on standard practices in natural product chemistry.

Isolation of the Compound

-

Extraction: The air-dried and powdered plant material (e.g., seeds of A. aulacocarpos) is extracted exhaustively with a solvent of medium polarity, such as dichloromethane or ethyl acetate, at room temperature.

-

Solvent Removal: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.

-

Elution Gradient: The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the target compound are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Figure 3: General workflow for the isolation of the title compound.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

A 5-10 mg sample of the pure compound is dissolved in approximately 0.6 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard.

-

¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a 500 MHz NMR spectrometer.

-

-

Mass Spectrometry:

-

Electron impact mass spectra (EIMS) are obtained on a mass spectrometer with an ionization energy of 70 eV.

-

-

Infrared Spectroscopy:

-

The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using a KBr pellet or as a thin film on a NaCl plate.

-

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides an unambiguous structural confirmation of this compound. The synergistic interpretation of ¹H NMR, ¹³C NMR, 2D NMR, Mass Spectrometry, and Infrared Spectroscopy data allows for the complete assignment of all proton and carbon signals and the elucidation of the compound's connectivity and key functional groups. This document serves as a valuable resource for researchers working with this and structurally related labdane diterpenes, facilitating their identification and further investigation into their biological activities and potential therapeutic applications.

References

An In-depth Technical Guide to the Biological Activity of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

This guide provides a comprehensive technical overview of the known and potential biological activities of the labdane diterpene, 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products. This document synthesizes current knowledge on related compounds and provides detailed experimental protocols to facilitate further investigation.

Introduction

This compound is a furanolabdane hydroxide compound belonging to the large and structurally diverse class of labdane diterpenes[1]. These secondary metabolites, found in various plant species, are known to exhibit a wide range of pharmacological activities[2][3]. While direct and extensive research on this specific molecule is emerging, the broader family of labdane diterpenoids has been the subject of significant scientific inquiry, revealing promising therapeutic potential in several key areas. This guide will explore the likely biological activities of this compound based on the established bioactivities of structurally similar compounds, with a focus on cytotoxic, anti-inflammatory, and antimicrobial effects.

Cytotoxic Activity: A Potential Avenue for Anticancer Drug Discovery

A significant body of research points to the cytotoxic potential of labdane-type diterpenes against various cancer cell lines, making them promising candidates for the development of novel chemotherapeutic agents[3]. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and disrupt cellular proliferation.

Mechanistic Insights

The cytotoxic mechanisms of labdane diterpenes can be multifaceted. Many terpenoids exert their effects by interfering with cellular membranes due to their lipophilic nature[4]. Furthermore, some labdane diterpenes have been shown to induce apoptosis through the activation of signaling pathways that lead to programmed cell death.

Experimental Workflow for Assessing Cytotoxicity

A systematic approach is crucial for evaluating the cytotoxic potential of a novel compound. The following workflow outlines the key steps, from initial screening to more detailed mechanistic studies.

Caption: Workflow for evaluating the cytotoxic activity of the target compound.

Detailed Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells[5][6].

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment[7].

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control[6][7].

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well[7].

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C[7].

-

Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals[7].

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells[7]. The half-maximal inhibitory concentration (IC50) can then be determined.

The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells into the culture medium[8].

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Prepare Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only)[8].

-

Supernatant Collection: After the treatment period, centrifuge the plate and carefully transfer the supernatant to a new plate.

-

LDH Reaction: Add the LDH reaction solution to each well and incubate for approximately 30 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100[7].

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Labdane diterpenoids have demonstrated significant potential as anti-inflammatory agents[5][9]. Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways.

Key Signaling Pathways in Inflammation

The anti-inflammatory activity of labdane diterpenes is often attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[5][10]. A structurally similar compound, 15,16-epoxy-3α-hydroxylabda-8,13(16),14-trien-7-one, has been shown to suppress LPS-induced NF-κB activation, leading to the downregulation of iNOS and COX-2 protein expression and a subsequent reduction in NO and PGE2 production[11]. This compound also inhibited the phosphorylation and degradation of IκBα and decreased the nuclear translocation of p50 and p65[11]. Furthermore, it was found to inhibit LPS-induced MAPKs (p-JNK, p-p38, and p-ERK) and Akt phosphorylation[11].

Caption: Potential modulation of NF-κB and MAPK pathways by the target compound.

In Vitro Assays for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells[12].

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A preliminary MTT assay should be performed to ensure that the observed NO reduction is not due to cytotoxicity[12].

Enzyme-linked immunosorbent assays (ELISAs) can be used to quantify the production of pro-inflammatory cytokines, such as TNF-α and various interleukins (ILs), in cell culture supernatants following treatment with the test compound and stimulation with an inflammatory agent[13].

Antimicrobial Activity: Combating Pathogenic Microorganisms

Terpenes and their derivatives are a promising source of new antimicrobial agents[14]. Diterpenes, in particular, have demonstrated broad-spectrum activity against various pathogens[15].

Potential Mechanisms of Antimicrobial Action

The antimicrobial properties of diterpenes are often linked to their ability to disrupt microbial cell membranes and inhibit essential cellular processes such as oxygen uptake and oxidative phosphorylation[14].

Methodologies for Antimicrobial Susceptibility Testing

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[16].

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth media.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial population[16].

Protocol:

-

Following the MIC determination, subculture the contents of the wells showing no visible growth onto agar plates.

-

Incubate the plates overnight.

-

The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely available, the following table provides a template for summarizing key findings from the proposed experimental assays.

| Biological Activity | Assay | Cell Line/Microorganism | Key Parameter | Result |

| Cytotoxicity | MTT | e.g., HeLa, A549 | IC50 (µM) | To be determined |

| LDH | e.g., HeLa, A549 | % Cytotoxicity | To be determined | |

| Anti-inflammatory | NO Inhibition | RAW 264.7 | IC50 (µM) | To be determined |

| TNF-α ELISA | RAW 264.7 | % Inhibition | To be determined | |

| Antimicrobial | Broth Microdilution | e.g., S. aureus, E. coli | MIC (µg/mL) | To be determined |

| e.g., S. aureus, E. coli | MBC (µg/mL) | To be determined |

Conclusion

This compound, as a member of the labdane diterpene family, holds significant promise for further investigation into its biological activities. Based on the extensive research on related compounds, it is plausible that this molecule possesses cytotoxic, anti-inflammatory, and antimicrobial properties. The experimental protocols and workflows detailed in this guide provide a robust framework for elucidating the therapeutic potential of this and other novel natural products. Further research is warranted to fully characterize its bioactivity profile and mechanisms of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. daneshyari.com [daneshyari.com]

- 10. benchchem.com [benchchem.com]

- 11. Anti-inflammatory mechanism of 15,16-epoxy-3α-hydroxylabda-8,13(16),14-trien-7-one via inhibition of LPS-induced multicellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. athmicbiotech.com [athmicbiotech.com]